molecular formula C8H10N2O3 B8639277 5-hydroxy-N-methoxy-N-methylpicolinamide

5-hydroxy-N-methoxy-N-methylpicolinamide

Cat. No.: B8639277
M. Wt: 182.18 g/mol
InChI Key: OGZRRSDLKDBYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-N-methoxy-N-methylpicolinamide is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-hydroxy-N-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H10N2O3/c1-10(13-2)8(12)7-4-3-6(11)5-9-7/h3-5,11H,1-2H3

InChI Key

OGZRRSDLKDBYTC-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC=C(C=C1)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-hydroxypicolinic acid (5.00 g), N,O-dimethylhydroxylamine hydrochloride (3.86 g), TEA (11.1 mL), WSC (7.58 g) and HOBt (5.34 g) in DMF (100 mL) was stirred at room temperature for 24 h. The mixture was poured into 5% NaHCO3 aqueous solution and extracted with AcOEt (10 times). The organic layer was separated, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (AcOEt/hexane) to give the title compound (4.13 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.86 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
Quantity
7.58 g
Type
reactant
Reaction Step One
Name
Quantity
5.34 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the same procedure as described in example 41, step A, 5-hydroxypicolinic acid (6.2 g, 1.0 eq) was reacted with N,O-dimethylhydroxylamine hydrochloride (5.2 g, 1.2 eq) to get the desired product with column chromatography (4.25 g, 52% yield).
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5.2 g
Type
reactant
Reaction Step Two
Yield
52%

Synthesis routes and methods III

Procedure details

To a suspension of 5-hydroxypicolinic acid (1.0 eq), HATU (1.2 eq) and N-methoxymethanamine hydrochloride (1.2 eq) in dry DMF was added DIEtOAc (2.5 eq) dropwise at rt. The mixture was then stirred overnight at rt. After addition with water, the mixture was extracted with CH2Cl2. The extract was dried, concentrated, and purified by column chromatography to give the desired product (87% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methoxymethanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.